molecular formula C10H12BrNO B7869660 3-Bromo-4-cyclobutoxyaniline

3-Bromo-4-cyclobutoxyaniline

Cat. No.: B7869660
M. Wt: 242.11 g/mol
InChI Key: BXPMEJUVFFXSNG-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclobutoxyaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by an aryl group This compound features a bromine atom at the third position and a cyclobutoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclobutoxyaniline can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclobutoxyaniline. The process typically includes:

    Starting Material: 4-cyclobutoxyaniline.

    Bromination: The introduction of a bromine atom at the third position of the aniline ring. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclobutoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines or other reduced products.

Scientific Research Applications

3-Bromo-4-cyclobutoxyaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It can be used as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclobutoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in certain reactions.

    4-Cyclobutoxyaniline:

    3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclobutoxy group, which can influence its chemical properties and reactivity.

Uniqueness

3-Bromo-4-cyclobutoxyaniline is unique due to the presence of both the bromine atom and the cyclobutoxy group. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-4-cyclobutyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMEJUVFFXSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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